3-(dimethylamino)-4-methylbenzene-1-sulfonamide
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Overview
Description
3-(Dimethylamino)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a dimethylamino group attached to a benzene ring, which is further substituted with a methyl group and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-4-methylbenzene-1-sulfonamide typically involves the sulfonation of 4-methyl-N,N-dimethylaniline. The process can be summarized as follows:
Sulfonation Reaction: 4-Methyl-N,N-dimethylaniline is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group.
Amidation Reaction: The resulting sulfonyl chloride intermediate is then reacted with ammonia (NH₃) or an amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-(Dimethylamino)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Sulfonamides are known for their use as antibiotics, and this compound may serve as a lead compound for developing new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-4-methylbenzene-1-sulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N,N-dimethylaniline: A precursor in the synthesis of 3-(dimethylamino)-4-methylbenzene-1-sulfonamide.
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
N,N-Dimethyl-4-aminobenzenesulfonamide: Another sulfonamide with a similar structure but different substitution pattern.
Uniqueness
This compound is unique due to the presence of both a dimethylamino group and a sulfonamide group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1093759-99-9 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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